1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone
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Overview
Description
The compound contains a cyclohexene ring attached to an ethanone group and a tetramethyl dioxaborolane group. The tetramethyl dioxaborolane group is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a tetramethyl dioxaborolane group are typically solids at room temperature .Scientific Research Applications
Synthesis of Pyrazole Compounds
This compound is used in the synthesis of pyrazole compounds . Pyrazole compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis of Indole Compounds
It is also used in the synthesis of indole compounds . Indole compounds are important in pharmaceutical chemistry as many natural indole derivatives are biologically active.
Borylation of Alkylbenzenes
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a key step in many organic synthesis reactions.
Hydroboration of Alkynes and Alkenes
It is used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is important in the synthesis of various organic compounds.
Synthesis of Copolymers
The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in optoelectronic devices.
6. Synthesis of Boronic Acid Pinacol Esters The compound is used in the synthesis of boronic acid pinacol esters . These esters are important intermediates in the synthesis of many organic compounds.
Mechanism of Action
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTJFNYPSNXRCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731434 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151075-23-9 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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